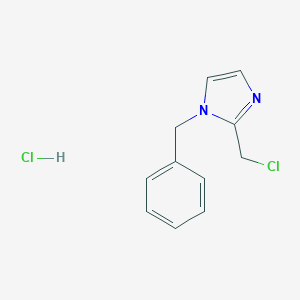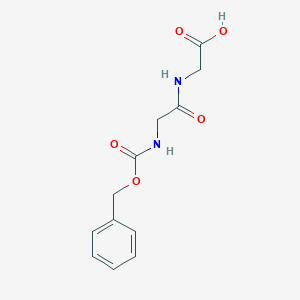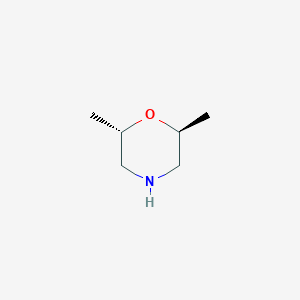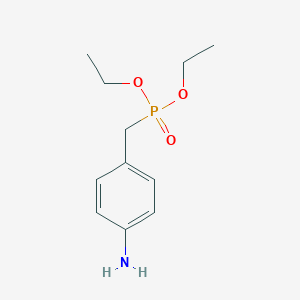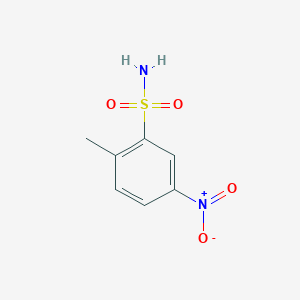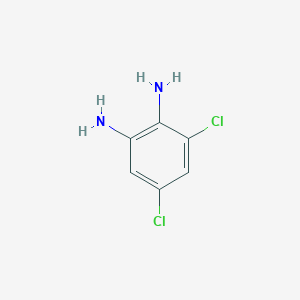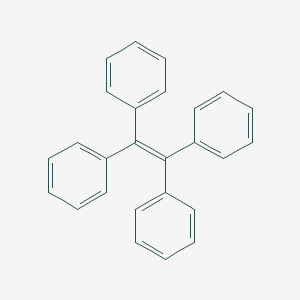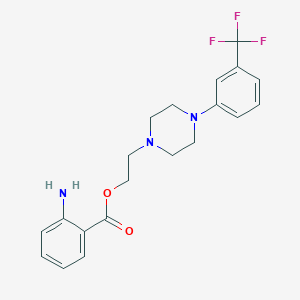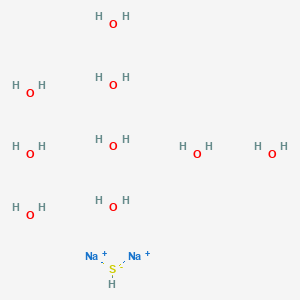
九水合硫化钠
描述
Sodium sulfide nonahydrate is a chemical compound with the formula Na2S·9H2O . It is a white to yellow hygroscopic solid that is highly soluble in water and has a strong, unpleasant odor . Sodium sulfide nonahydrate is typically made by dissolving elemental sulfur in a solution of sodium hydroxide, which leads to the formation of sodium sulfide . It has been used as a source of H2S, to study the effect of H2S on amyloid fibrils associated with neurodegenerative diseases .
Synthesis Analysis
Sodium sulfide nonahydrate is typically made by dissolving elemental sulfur in a solution of sodium hydroxide . It can also be produced through dehydration and purification of commercial hydrate flakes . Another method involves the reaction of hydrogen sulfide with dissolved sodium alkoxide and recovered through solvent evaporation .Molecular Structure Analysis
The molecular formula of Sodium sulfide nonahydrate is Na2S·9H2O . It adopts the antifluorite structure, which means that the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- occupy the sites for Ca2+ .Chemical Reactions Analysis
Sodium sulfide nonahydrate dissolves in water to form its corresponding ions . It can be easily oxidized when heated it forms sodium carbonate and sulfur dioxide . It reacts with sulfur forming polysulfides . Sodium sulfide nonahydrate may be used as a reducing agent for the conversion of vic-dibromides to the corresponding olefins via reductive debromination .Physical And Chemical Properties Analysis
Sodium sulfide nonahydrate is a colorless, hygroscopic solid . It is highly soluble in water and has a strong, unpleasant odor . The molecular weight of Sodium sulfide nonahydrate is 240.18 .科学研究应用
Thermochemical Heat Storage
Sodium sulfide nonahydrate is being researched for its potential in thermochemical heat storage (TCS) systems. These systems are crucial for managing building-integrated renewable energy technologies, especially in low and zero-carbon buildings. The compound’s high energy density and hygroscopic nature make it an excellent candidate for TCS, where it can store thermal energy through reversible hydration-dehydration reactions .
Neurodegenerative Disease Research
In the field of medical research, Sodium sulfide nonahydrate serves as a source of hydrogen sulfide (H2S), which is used to study the effects of H2S on amyloid fibrils. These fibrils are associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s. Understanding the interaction between H2S and amyloid fibrils could lead to new therapeutic approaches .
Wastewater Treatment
Sodium sulfide nonahydrate is utilized in the preparation of sulfide standards for the quantitative analysis of sulfides in raw wastewater samples. This analysis is essential for monitoring and treating wastewater effectively, ensuring environmental safety and compliance with regulatory standards .
Catalysis in Chemical Synthesis
The compound is employed as a catalyst in the synthesis of thioamides, which are valuable in various chemical industries. Thioamides are used in pharmaceuticals, agrochemicals, and organic materials, making Sodium sulfide nonahydrate a key reagent in their production .
Quantum Dot Production
Sodium sulfide nonahydrate is a precursor material for the preparation of cadmium sulfide quantum dots . These quantum dots have applications in electronics, photonics, and biomedical imaging due to their unique optical properties. The ability to control the size and shape of these quantum dots is vital for their functionality .
Pulp and Paper Industry
In the pulp and paper industry, Sodium sulfide nonahydrate is used in the process of kraft pulping . It helps in breaking down lignin and separating fibers, which is a critical step in the production of paper. Its role in this industry is significant for the quality and efficiency of paper manufacturing .
Dye and Colorant Production
The compound finds application in the making of colors and dyestuffs. Its reductive properties are exploited in various dyeing processes, contributing to the production of vibrant and stable colors in textiles and other materials .
Nanomaterial Synthesis
Lastly, Sodium sulfide nonahydrate is used in trace quantities for the rapid synthesis of small silver nanocubes . This process involves mediating polyol reduction, and the resulting nanocubes have potential applications in catalysis, electronics, and antimicrobial agents .
作用机制
Target of Action
Sodium sulfide nonahydrate, also known as disodium sulfanide nonahydrate, is a chemical compound with the formula Na2S·9H2O . It is used in various industries, including the pulp and paper industry, water treatment, textile industry, and various chemical manufacturing processes .
Mode of Action
Sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . Sodium sulfide nonahydrate has been shown to have some cardioprotective role against cardiac ischemia or reperfusion injury, as well as protect lungs against ventilator-induced lung injury .
Biochemical Pathways
It is known that sulfur metabolism plays a crucial role in various biological processes Sodium sulfide nonahydrate, as a source of sulfide, may influence these processes
Pharmacokinetics
It is known that sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability
Result of Action
It is known that sodium sulfide nonahydrate releases hydrogen sulfide (h2s) when in contact with moist air . H2S has been shown to exhibit anti-inflammatory and antiapoptotic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium sulfide nonahydrate. For example, sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . Therefore, the presence of moisture can influence the action of sodium sulfide nonahydrate. Additionally, sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability
安全和危害
Sodium sulfide nonahydrate causes severe skin burns and eye damage . It is very toxic to aquatic life . Contact with acids liberates toxic gas . It is corrosive to the respiratory tract . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
属性
IUPAC Name |
disodium;sulfanide;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWDWSKWUEDSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H19Na2O9S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858820 | |
| Record name | Sodium sulfide nonahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;sulfanide;nonahydrate | |
CAS RN |
1313-84-4 | |
| Record name | Sodium sulfide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfide nonahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium sulfide nonahydrate?
A1: The molecular formula of sodium sulfide nonahydrate is Na2S·9H2O. Its molecular weight is 240.18 g/mol.
Q2: What spectroscopic techniques are used to characterize sodium sulfide nonahydrate?
A2: Several spectroscopic techniques can be employed to characterize sodium sulfide nonahydrate, including:* X-ray diffraction (XRD): Provides information about the crystal structure of the compound. []* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and their vibrational modes. [, ] * UV-Vis spectroscopy: Useful for studying the formation of nanoparticles and complexes. [, ]* Nuclear magnetic resonance (NMR): Provides detailed structural information about the compound. [, ]
Q3: Is sodium sulfide nonahydrate stable in air?
A3: Sodium sulfide nonahydrate is deliquescent, meaning it absorbs moisture from the air. It can also undergo oxidation when exposed to air. Therefore, storage in airtight containers is crucial.
Q4: What are the common applications of sodium sulfide nonahydrate in organic synthesis?
A4: Sodium sulfide nonahydrate is frequently used in organic synthesis for:* Introduction of sulfur atoms: It serves as a sulfur source in the synthesis of thiols, sulfides, and other sulfur-containing compounds. [, , , , , ]* Cyclization reactions: It plays a crucial role in the formation of heterocyclic rings, such as thiopyrans and thiochromenes. [, , , , ]* Deprotection reactions: It can cleave certain protecting groups, such as dithioacetals. []
Q5: How does sodium sulfide nonahydrate participate in the synthesis of thioflavones?
A5: Sodium sulfide nonahydrate acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated ketone intermediate. This addition is followed by cyclization and demethylation to yield the desired thioflavone. []
Q6: Can sodium sulfide nonahydrate be used in nanoparticle synthesis?
A6: Yes, sodium sulfide nonahydrate serves as a sulfur source in the synthesis of metal sulfide nanoparticles, such as silver sulfide nanoparticles. [, ]
Q7: What are some notable applications of sodium sulfide nonahydrate outside organic synthesis?
A7: Sodium sulfide nonahydrate finds applications in various fields, including:* Stabilization/solidification of elemental mercury: It converts toxic elemental mercury into less harmful mercuric sulfide. [] * Surface passivation: It improves the electrical properties of semiconductor materials like GaSb. []* Heavy metal removal: It aids in removing heavy metals from wastewater and contaminated materials. [, ]
Q8: How does sodium sulfide nonahydrate contribute to the safe disposal of elemental mercury?
A8: Sodium sulfide nonahydrate reacts with elemental mercury to form mercuric sulfide (HgS), which is significantly less toxic and exhibits lower leaching rates. This conversion makes the disposal of mercury safer. []
Q9: What analytical techniques are used to study the interactions of sodium sulfide nonahydrate with other materials?
A9: Researchers utilize various analytical methods, including:* XPS (X-ray photoelectron spectroscopy): Examines the elemental composition and chemical states of surfaces treated with sodium sulfide nonahydrate. []* AFM (Atomic force microscopy): Provides high-resolution images of surface morphology, revealing changes induced by sodium sulfide nonahydrate. []
Q10: Are there any computational studies on the reactions involving sodium sulfide nonahydrate?
A10: While the provided research excerpts do not explicitly mention computational studies, such approaches could offer valuable insights into reaction mechanisms, transition states, and factors influencing reactivity.
Q11: What safety precautions should be taken when handling sodium sulfide nonahydrate?
A11: Sodium sulfide nonahydrate releases toxic hydrogen sulfide gas upon contact with acids. Therefore, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment.
Q12: What are the environmental concerns associated with sodium sulfide nonahydrate?
A12: Release of sodium sulfide nonahydrate into the environment can be harmful to aquatic life. Proper waste management and recycling strategies are crucial to minimize its environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



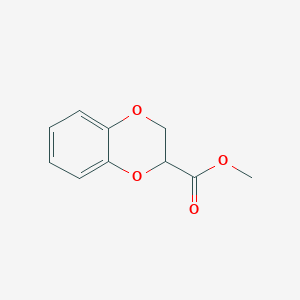


![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

